molecular formula C23H31NO2S2 B12131563 3-Cyclopentyl-5-[(4-octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

3-Cyclopentyl-5-[(4-octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12131563
M. Wt: 417.6 g/mol
InChI Key: QPVJLXZRHXGPKA-FXBPSFAMSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-5-[(4-octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Ring: The initial step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form a thiazolidinone intermediate.

    Cyclopentyl Group Introduction: The cyclopentyl group is introduced via a nucleophilic substitution reaction using cyclopentyl bromide.

    Methylene Bridge Formation: The final step involves the condensation of the thiazolidinone intermediate with 4-octyloxybenzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methylene bridge or the thioxo group, resulting in the formation of alcohols or thiols.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Cyclopentyl-5-[(4-octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, preliminary studies indicate that this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Further research is needed to fully understand its therapeutic potential.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-5-[(4-octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s thioxo group and aromatic ring are likely involved in binding interactions, influencing the activity of the target molecules and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopentyl-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
  • 3-Cyclopentyl-5-[(4-ethoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Comparison

Compared to its analogs, 3-Cyclopentyl-5-[(4-octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one exhibits unique properties due to the presence of the octyloxy group. This group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability. Additionally, the longer alkyl chain may influence the compound’s overall stability and reactivity.

Properties

Molecular Formula

C23H31NO2S2

Molecular Weight

417.6 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H31NO2S2/c1-2-3-4-5-6-9-16-26-20-14-12-18(13-15-20)17-21-22(25)24(23(27)28-21)19-10-7-8-11-19/h12-15,17,19H,2-11,16H2,1H3/b21-17-

InChI Key

QPVJLXZRHXGPKA-FXBPSFAMSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCCC3

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCCC3

Origin of Product

United States

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